4-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde
CAS No.:
Cat. No.: VC17695898
Molecular Formula: C11H9FN2O
Molecular Weight: 204.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H9FN2O |
---|---|
Molecular Weight | 204.20 g/mol |
IUPAC Name | 4-fluoro-3-(1-methylpyrazol-3-yl)benzaldehyde |
Standard InChI | InChI=1S/C11H9FN2O/c1-14-5-4-11(13-14)9-6-8(7-15)2-3-10(9)12/h2-7H,1H3 |
Standard InChI Key | URGTYJPSKOZYGR-UHFFFAOYSA-N |
Canonical SMILES | CN1C=CC(=N1)C2=C(C=CC(=C2)C=O)F |
Introduction
4-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde is an organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential applications in pharmaceutical development. This compound belongs to the category of fluorinated aromatic aldehydes and features a benzaldehyde structure with a fluorine atom at the para position and a pyrazole ring attached to the benzene ring.
Synthesis of 4-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde
The synthesis of this compound typically involves several key steps, including the introduction of the pyrazole moiety into the benzaldehyde framework. On an industrial scale, continuous flow chemistry techniques are often employed to enhance yield and efficiency. This method allows for better control over reaction parameters, leading to higher purity levels of the final product.
Chemical Reactions and Biological Activity
4-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde can undergo various chemical reactions, and its biological activity results from its ability to interact with enzymes crucial in metabolic pathways. This interaction can lead to growth inhibition or cell death in target organisms.
Characterization Techniques
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm the structure of this compound. NMR spectra would show distinct signals corresponding to protons on the benzene ring, aldehyde, and pyrazole.
Applications in Scientific Research
This compound has significant applications in scientific research, particularly in the development of pharmaceuticals. The presence of the pyrazole ring, known for its diverse biological activities, makes compounds like 4-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde important in drug discovery and development.
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